molecular formula C₁₉H₃₂N₂O₁₃ B1140511 N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic Acid CAS No. 41137-10-4

N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic Acid

Cat. No.: B1140511
CAS No.: 41137-10-4
M. Wt: 496.46
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic Acid, also known as this compound, is a useful research compound. Its molecular formula is C₁₉H₃₂N₂O₁₃ and its molecular weight is 496.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Immunostimulating Activities

Research has focused on synthesizing derivatives of N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic Acid to explore their potential immunostimulating activities. For instance, studies have demonstrated the synthesis of β(1–4)-linked disaccharides of N-Acetylglucosamine and N-Acetylmuramic Acid by direct condensation, which forms the backbone of immunoactive cell wall peptidoglycan. These synthetic approaches aim to facilitate the study of the immunostimulating properties of these compounds (Kusumoto, Imoto, Ogiku, & Shiba, 1986). Additionally, the chemical synthesis of disaccharide dipeptides corresponding to bacterial peptidoglycan repeating units has shown that such compounds can possess immunostimulating activities, highlighting their potential for therapeutic applications (Kusumoto et al., 1986).

Role in Murein Recycling

N-Acetyl-D-glucosamine is a major component of the bacterial cell wall and plays a significant role in murein recycling. Studies on Escherichia coli have revealed the role of N-Acetyl-D-glucosamine kinase in the efficient recycling of murein, which is critical for bacterial growth and survival. This process involves the degradation of murein and the recycling of its components, including N-Acetyl-D-glucosamine, highlighting the enzyme's importance in bacterial physiology (Uehara & Park, 2004).

Enzymatic and Biological Studies

Further research into the enzymatic activities and biological functions of compounds related to this compound includes the study of enzymes like lysozyme, which interacts with peptidoglycan substrates containing N-Acetyl-D-glucosamine and N-Acetylmuramic Acid. These studies help elucidate the mechanism of lysozyme action and its role in bacterial cell wall degradation (Sharon, 1967). Additionally, the specificity of lysozyme binding to oligosaccharides containing these components has been investigated to understand better the interactions at the molecular level (Chipman, Grisaro, & Sharon, 1967).

Mechanism of Action

Target of Action

The primary targets of N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic Acid are enzymes such as Chitobiase in Serratia marcescens and Lysozyme C and Beta-1,4-galactosyltransferase 1 in humans . These enzymes play crucial roles in various biological processes, including the metabolism of glycoproteins and proteoglycans.

Mode of Action

This compound interacts with its targets by binding to the active sites of these enzymes, thereby influencing their activity . The exact nature of these interactions and the resulting changes in the enzymes’ functions are still under investigation.

Biochemical Pathways

This compound is involved in the metabolism of glycoproteins and proteoglycans . These compounds form the ground substance in the extracellular matrix of connective tissue . By influencing the activity of enzymes involved in their metabolism, this compound can potentially affect various biochemical pathways and their downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its target enzymes. For instance, it can potentially influence the synthesis of glycosaminoglycans in cartilage . .

Biochemical Analysis

Biochemical Properties

N-Acetyl-D-glucosaminyl-(1-4)-N-acetylmuramic Acid is involved in several biochemical reactions essential for bacterial cell wall synthesis. It interacts with enzymes such as transglycosylases and transpeptidases, which facilitate the polymerization and cross-linking of peptidoglycan strands. These interactions are critical for the formation of a rigid and protective cell wall structure. Additionally, this compound serves as a substrate for enzymes like lysozyme, which hydrolyzes the glycosidic bond between N-acetylglucosamine and N-acetylmuramic acid, leading to cell wall degradation .

Cellular Effects

This compound influences various cellular processes in bacteria. It is essential for maintaining cell shape, preventing osmotic lysis, and enabling cell division. The compound’s presence in the peptidoglycan layer affects cell signaling pathways and gene expression related to cell wall synthesis and maintenance. Disruption of this compound synthesis can lead to altered cellular metabolism and impaired bacterial growth .

Molecular Mechanism

The molecular mechanism of this compound involves its incorporation into the peptidoglycan layer through the action of glycosyltransferases. These enzymes catalyze the transfer of this compound units to growing peptidoglycan chains. The compound also interacts with penicillin-binding proteins (PBPs), which are involved in the cross-linking of peptidoglycan strands. Inhibition of PBPs by beta-lactam antibiotics prevents the proper assembly of the cell wall, leading to bacterial cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound remains stable under physiological conditions but can be degraded by lysozyme and other peptidoglycan hydrolases. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its role in maintaining bacterial cell wall integrity and its potential as a target for antibiotic development .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound supports normal bacterial cell wall synthesis and growth. At high doses, it can lead to toxic effects, including cell wall disruption and bacterial cell death. Studies have identified threshold effects where specific concentrations of this compound are required to achieve desired antibacterial effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in the peptidoglycan biosynthesis pathway. It interacts with enzymes such as MurA, MurB, and MurC, which catalyze the formation of UDP-N-acetylmuramic acid from UDP-N-acetylglucosamine. This pathway is essential for the production of peptidoglycan precursors, which are subsequently polymerized and cross-linked to form the bacterial cell wall .

Transport and Distribution

Within bacterial cells, this compound is transported and distributed through the action of specific transporters and binding proteins. These proteins facilitate the movement of peptidoglycan precursors from the cytoplasm to the site of cell wall synthesis. The compound’s localization and accumulation are regulated by enzymes involved in peptidoglycan biosynthesis and degradation .

Subcellular Localization

This compound is primarily localized in the bacterial cell wall, where it contributes to the structural integrity and function of the peptidoglycan layer. The compound’s activity is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell wall. These modifications ensure the proper assembly and maintenance of the peptidoglycan structure .

Properties

IUPAC Name

2-[3-acetamido-5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O13/c1-6(17(28)29)31-16-12(21-8(3)25)18(30)32-10(5-23)15(16)34-19-11(20-7(2)24)14(27)13(26)9(4-22)33-19/h6,9-16,18-19,22-23,26-27,30H,4-5H2,1-3H3,(H,20,24)(H,21,25)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQKIVDUWFNRJHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CO)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.